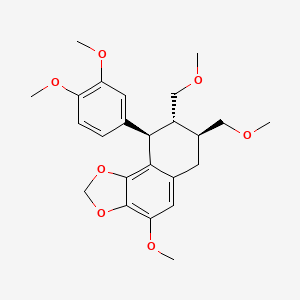
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II): is an organometallic compound that features a nickel center coordinated to a chloro ligand, an ethylcyclopentadienyl ligand, and a triphenylphosphine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) typically involves the reaction of nickel(II) chloride with ethylcyclopentadienyl and triphenylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction can be represented as follows:
NiCl2+C2H5C5H4+P(C6H5)3→CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II)
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of organometallic synthesis in a controlled environment would apply, with considerations for scale-up including solvent recovery, purification, and waste management.
化学反应分析
Types of Reactions
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as alkyl, aryl, or phosphine ligands.
Oxidative Addition: The nickel center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: This compound can participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and phosphines. Conditions typically involve the use of an inert atmosphere and solvents like THF or DCM.
Oxidative Addition: Reagents such as halogens (e.g., Br2, I2) or other electrophiles are used. Reactions are often carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: Conditions for reductive elimination often involve heating and the presence of a suitable base or reducing agent.
Major Products
Substitution Reactions: Products include new nickel complexes with different ligands.
Oxidative Addition: Products include nickel(IV) complexes with additional ligands.
Reductive Elimination: Products include organic molecules with new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: This compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the behavior of nickel complexes and their reactivity.
Biological Studies: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) involves the coordination of the nickel center to various ligands, which can influence its reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalysis, the nickel center can facilitate the formation and breaking of chemical bonds through oxidative addition and reductive elimination mechanisms.
相似化合物的比较
Similar Compounds
- CHLORO(CYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II)
- BIS(CYCLOPENTADIENYL)NICKEL(II)
- BIS(TRIPHENYLPHOSPHINE)NICKEL(II)DICHLORIDE
Uniqueness
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) is unique due to the presence of the ethylcyclopentadienyl ligand, which can influence the electronic and steric properties of the nickel center. This can result in different reactivity and selectivity compared to similar compounds with cyclopentadienyl or other ligands.
属性
CAS 编号 |
149272-90-2 |
|---|---|
分子式 |
C25H24ClNiP- |
分子量 |
449.6 g/mol |
IUPAC 名称 |
chloronickel;2-ethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3,5H,2,4H2,1H3;1H;/q;-1;;+1/p-1 |
InChI 键 |
OCNYMBPVKZAYPC-UHFFFAOYSA-M |
SMILES |
CCC1=[C-]CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
规范 SMILES |
CCC1=[C-]CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
同义词 |
CHLORO(ETHYLCYCLOPENTADIENYL)(TRIPHENYLPHOSPHINE)NICKEL(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


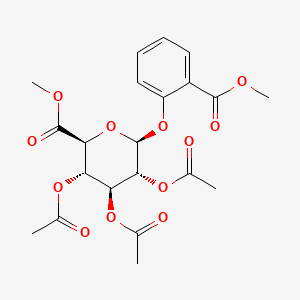
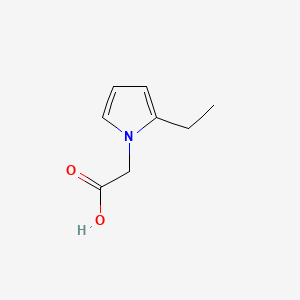
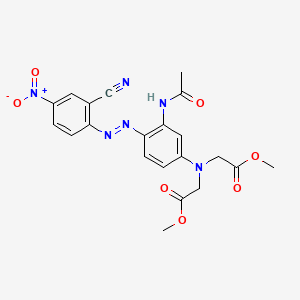
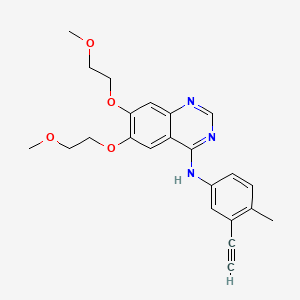
![D-[2-13C]tagatose](/img/structure/B583995.png)
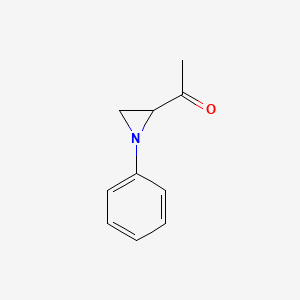

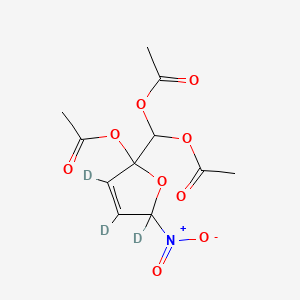
![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
![D-[2-13C]talose](/img/structure/B584003.png)
